N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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Overview
Description
“N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide” is a complex organic compound. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group attached to a nitrogen atom). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups .
Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives like the one are extensively studied for their pharmacological properties. They have been found to exhibit a variety of therapeutic effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive activities . The structural complexity of “N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide” may offer unique interactions with biological targets, potentially leading to the development of new medications.
Material Science
In material science, thiophene derivatives are utilized as corrosion inhibitors and play a significant role in the development of organic semiconductors . The specific compound could be investigated for its efficacy in these applications, contributing to the advancement of materials with improved durability and electronic properties.
Organic Electronics
The compound’s thiophene core is integral in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Research into its electrical conductivity and luminescence could lead to innovations in electronic devices, such as more efficient displays and lighting solutions.
Chemical Synthesis
Thiophene derivatives are key intermediates in chemical synthesis. They are involved in various condensation reactions, such as the Gewald , Paal–Knorr , and Hinsberg syntheses . This compound could be a valuable precursor in synthesizing novel organic molecules with potential industrial and pharmaceutical applications.
Mechanism of Action
Target of Action
Similar thiophene-2-carboxamide derivatives have shown anticancer activity . They have been tested for in vitro cytotoxicity using the MTT assay .
Result of Action
Similar thiophene-2-carboxamide derivatives have shown significant in vitro cytotoxic activity . This suggests that these compounds may have potential as anticancer agents .
Future Directions
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(19-12-13-6-5-9-18-11-13)16-10-14-7-3-1-2-4-8-15(14)21-16/h5-6,9-11H,1-4,7-8,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXRKNMVUPYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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